N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide
Overview
Description
N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a bicyclo[221]heptane ring system, a tert-butylphenoxy group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides.
Attachment of the tert-butylphenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a tert-butyl group.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the tert-butyl group, for example, may enhance its stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-tert-butylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-14(19-12-15-5-6-16(19)11-15)22-20(23)13-24-18-9-7-17(8-10-18)21(2,3)4/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBRJHDNAYUDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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